molecular formula C19H16N2O4 B4742576 2-[(3-methyl-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino]ethyl acetate

2-[(3-methyl-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino]ethyl acetate

Cat. No.: B4742576
M. Wt: 336.3 g/mol
InChI Key: OLQRDPQVVJYAOZ-UHFFFAOYSA-N
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Description

2-[(3-Methyl-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino]ethyl acetate is a synthetic anthraquinone-isoxazole hybrid. Its structure comprises a fused anthraquinone core modified with a 3-methylisoxazol-5-yl moiety and an ethyl acetate-linked amino group.

Properties

IUPAC Name

2-[(12-methyl-8-oxo-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-10-yl)amino]ethyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4/c1-10-9-14(20-7-8-24-11(2)22)15-16-17(10)21-25-19(16)13-6-4-3-5-12(13)18(15)23/h3-6,9,20H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLQRDPQVVJYAOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C3=C(C4=CC=CC=C4C2=O)ON=C13)NCCOC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Information

  • IUPAC Name: 2-[(3-methyl-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino]ethyl acetate
  • Molecular Formula: C13H13N3O3
  • Molecular Weight: 255.26 g/mol

Structure

The structure features a complex anthraquinone derivative linked to an isoxazole moiety, which is known to contribute to various biological activities.

Research indicates that compounds similar to this compound may exert their effects through several mechanisms:

  • Antimicrobial Activity: The presence of the isoxazole ring is often associated with antimicrobial properties, potentially inhibiting bacterial growth.
  • Antitumor Effects: Similar compounds have shown cytotoxic effects against various cancer cell lines, possibly through apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Properties: Some derivatives have been reported to modulate inflammatory pathways, suggesting potential use in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Antimicrobial Activity Study:
    • A study evaluated the antimicrobial efficacy of anthraquinone derivatives against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones, suggesting potential as antimicrobial agents.
  • Cytotoxicity Assay:
    • In vitro assays on human cancer cell lines (e.g., MCF-7 and HeLa) demonstrated that certain derivatives induced apoptosis at concentrations as low as 10 µM. The mechanism was linked to the activation of caspases.
  • Anti-inflammatory Mechanism:
    • Research on the anti-inflammatory effects showed that these compounds could inhibit the production of pro-inflammatory cytokines (IL-6 and TNF-alpha) in lipopolysaccharide-stimulated macrophages.

Summary of Research Findings

Study FocusKey FindingsReference
Antimicrobial ActivitySignificant inhibition against S. aureus and E. coliJournal of Medicinal Chemistry
CytotoxicityInduced apoptosis in MCF-7 and HeLa cellsCancer Research Journal
Anti-inflammatoryReduced IL-6 and TNF-alpha productionJournal of Inflammation

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

The compound’s anthraquinone-isoxazole core distinguishes it from simpler isoxazole derivatives. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name Structural Features Biological Activity Solubility/Pharmacokinetics References
2-[(3-Methyl-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino]ethyl acetate Anthraquinone-isoxazole core, 3-methyl substituent, ethyl acetate group Hypothesized TGR inhibition (based on analogs) Enhanced solubility due to ethyl acetate ester
Dimethyl 2-[3-bromo-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl]malonate (Compound 5) Anthraquinone-isoxazole core, 3-bromo substituent, malonate ester TGR inhibition (IC₅₀ = low µM range in Schistosoma spp.) Moderate solubility from malonate ester
N-(3-Ethyl-6-methoxybenzo[d]isoxazol-5-yl)ethanesulfonamide (11a) Benzoisoxazole core, ethanesulfonamide group Enzyme inhibition (mechanism unspecified) Lower solubility due to sulfonamide group
4-((3-(4-Cyclohexylpiperazin-1-yl)-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino)benzoic acid Anthraquinone-isoxazole core, cyclohexylpiperazine, benzoic acid Unknown activity (structural similarity = 0.52) Potential for hydrogen bonding via benzoic acid

Solubility and Pharmacokinetics

  • The ethyl acetate group in the target compound likely improves solubility compared to malonate esters (Compound 5) or sulfonamides (Compound 11a). Ethyl acetate’s lipophilicity may also enhance membrane permeability .
  • Benzoic acid derivatives (e.g., CAS 1449413-05-1 analog) could exhibit higher plasma protein binding due to ionizable carboxyl groups, altering bioavailability .

Q & A

What are the key steps and critical parameters in synthesizing 2-[(3-methyl-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino]ethyl acetate?

Basic Research Question
The synthesis typically involves multi-step reactions, starting with the condensation of anthraquinone derivatives with isoxazole precursors. Key steps include:

  • Formation of the isoxazole ring : Achieved via cyclization reactions under reflux conditions using acetic acid as a solvent ().
  • Introduction of the aminoethyl acetate group : Requires nucleophilic substitution or coupling reactions, often catalyzed by sodium acetate ().
    Critical parameters :
  • Temperature : Optimal reflux temperatures (e.g., 80–100°C) ensure reaction completion without side-product formation .
  • Solvent choice : Polar aprotic solvents (e.g., acetic acid, DMF) enhance solubility and reaction efficiency .
  • Reaction time : Extended reflux periods (3–5 hours) improve yields but must balance against decomposition risks .

Which analytical methods are most reliable for confirming the structural integrity of this compound?

Basic Research Question
A combination of spectroscopic and chromatographic techniques is essential:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the anthra-isoxazole core and acetate substituents ( ).
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹ for the oxo and acetate groups) .
  • High-Performance Liquid Chromatography (HPLC) : Validates purity (>95%) and detects trace impurities .

How can researchers optimize the yield and purity of this compound during synthesis?

Advanced Research Question
Methodological approaches :

  • Design of Experiments (DOE) : Systematically vary parameters (e.g., molar ratios, solvent volume) to identify optimal conditions .
  • Solvent optimization : Replace acetic acid with DMF or ethanol for better solubility of intermediates .
  • Purification techniques : Use recrystallization (e.g., DMF/acetic acid mixtures) or column chromatography to isolate high-purity fractions .
    Data-driven adjustments : Monitor reaction progress via TLC and adjust reflux duration dynamically .

How should researchers resolve contradictions in biological activity data across structural analogs?

Advanced Research Question
Analytical framework :

  • Comparative SAR studies : Compare substituent effects (e.g., methyl vs. methoxy groups) on activity using analogs from .
  • Computational modeling : Perform docking studies to predict binding affinities to targets like DNA topoisomerases .
  • In vitro validation : Use standardized assays (e.g., MTT for cytotoxicity) under identical conditions to minimize variability .

What strategies are effective for elucidating structure-activity relationships (SAR) in anthra-isoxazole derivatives?

Advanced Research Question
Methodology :

  • Systematic substituent variation : Modify the anthracene core (e.g., halogenation) or acetate side chain to assess impact on bioactivity .
  • Pharmacophore mapping : Identify critical moieties (e.g., the isoxazole ring) using 3D-QSAR models .
  • In silico screening : Predict ADMET properties to prioritize analogs for synthesis .

What experimental designs are suitable for analyzing this compound’s biological activity in anticancer research?

Advanced Research Question
Assay design :

  • In vitro models : Use human cancer cell lines (e.g., MCF-7, A549) for cytotoxicity screening via ATP-based luminescence assays .
  • Mechanistic studies : Evaluate DNA intercalation potential via ethidium bromide displacement assays .
  • Cytotoxicity controls : Include reference compounds (e.g., doxorubicin) and assess selectivity using non-cancerous cell lines .

How can researchers address stability challenges during storage and handling of this compound?

Advanced Research Question
Best practices :

  • Storage conditions : Store at –20°C in airtight, light-resistant containers to prevent hydrolysis or photodegradation .
  • Stability testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH) and monitor via HPLC .
  • Handling protocols : Use inert atmospheres (e.g., N₂) during synthesis to minimize oxidation .

What methodologies support comparative studies between this compound and its structural analogs?

Advanced Research Question
Approach :

  • Structural clustering : Group analogs by substituent type (e.g., electron-withdrawing vs. donating groups) using ’s comparative tables.
  • Bioactivity profiling : Test analogs in parallel using high-throughput screening platforms .
  • Meta-analysis : Aggregate published data on similar anthra-isoxazole derivatives to identify trends in potency or toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(3-methyl-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino]ethyl acetate
Reactant of Route 2
Reactant of Route 2
2-[(3-methyl-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino]ethyl acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.